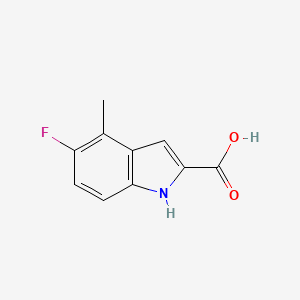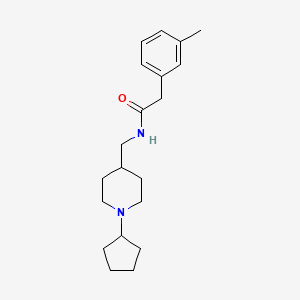![molecular formula C22H26FN5O B2383294 N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172856-94-8](/img/structure/B2383294.png)
N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H26FN5O and its molecular weight is 395.482. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of various derivatives have shown promising antimicrobial activities. For instance, compounds have demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistant Gram-positive bacteria, and have shown a range of activities against selected bacterial and fungal microbial strains. These findings suggest the potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi (Anuse et al., 2019).
Antiviral Activity
Research into benzyl-substituted imidazo and triazine derivatives has uncovered inhibitory effects on the replication of ortho- and paramyxoviruses, indicating potential antiviral applications. These studies have highlighted compounds that are specifically inhibitory to certain viruses at concentrations significantly lower than cytotoxic concentrations, pointing towards their therapeutic potential in viral infections (Golankiewicz et al., 1995).
Anthelmintic Activity
Novel synthesized compounds with the triazole moiety clubbed with the benzimidazole ring have been screened for anthelmintic activity against Pheretima posthumous, showing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential use in treating helminthic infections (Kumar & Sahoo, 2014).
Anticancer Activity
Studies on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides have shown significant in vitro anticancer activity against human cancer cell lines, including human cervical and breast carcinomas. Compounds have displayed potency in reducing cell viability, suggesting their potential as anticancer agents (Boddu et al., 2018).
Antihistaminic Activity
The synthesis and biological evaluation of benzimidazole derivatives for antihistaminic activity highlight their potential in treating allergic diseases. These derivatives have been identified as potent antihistaminics with low toxicity, indicating their suitability for further development into therapeutic agents for allergic conditions (Gadhave et al., 2012).
Enzyme Inhibition
Derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity over ACAT-2. These findings underline the therapeutic potential of these compounds in treating diseases involving ACAT-1 overexpression, suggesting a new pathway for the development of treatments for conditions such as atherosclerosis (Shibuya et al., 2018).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O/c1-26-20-5-3-2-4-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-8-18(23)9-7-17/h2-9H,10-16H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPPPYFHJCDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)
![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)
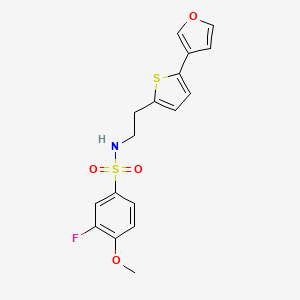
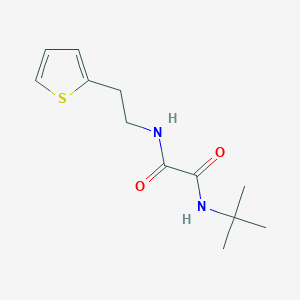
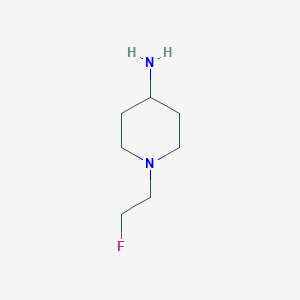
![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
